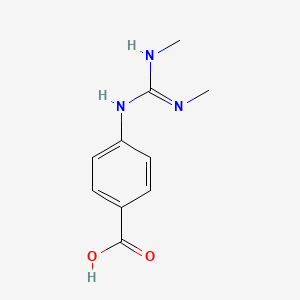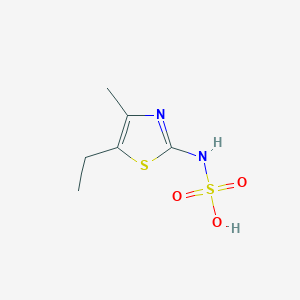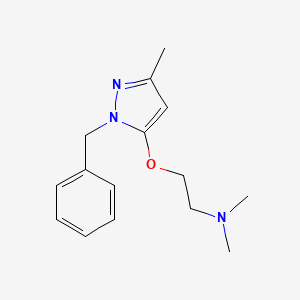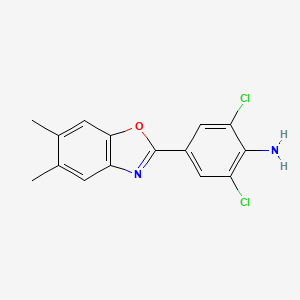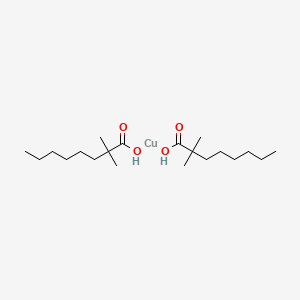
Neodecanoic acid, copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II)neodecanoate,superconductorgrade is an organometallic compound with the chemical formula Cu(OOC10H19)2. It is a dark green liquid that is not miscible with water . This compound is primarily used in the preparation of superconducting materials, making it a valuable reagent in the field of materials science and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II)neodecanoate,superconductorgrade can be synthesized through the reaction of copper(II) salts with neodecanoic acid. The reaction typically involves the following steps:
- Dissolution of copper(II) salts (such as copper(II) sulfate) in an appropriate solvent.
- Addition of neodecanoic acid to the solution.
- Stirring the mixture at an elevated temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and evaporation .
Industrial Production Methods: Industrial production of Copper(II)neodecanoate,superconductorgrade follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of copper(II) salts and neodecanoic acid.
- Use of industrial reactors to maintain optimal reaction conditions.
- Continuous monitoring and control of temperature and pH levels.
- Efficient separation and purification techniques to obtain high-purity Copper(II)neodecanoate .
Chemical Reactions Analysis
Types of Reactions: Copper(II)neodecanoate,superconductorgrade undergoes various chemical reactions, including:
Oxidation: Copper(II)neodecanoate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents.
Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products:
Oxidation: Copper(III) neodecanoate.
Reduction: Copper(I) neodecanoate.
Substitution: Copper complexes with different ligands.
Scientific Research Applications
Copper(II)neodecanoate,superconductorgrade has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of superconducting materials and thin films.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance coatings, catalysts, and electronic components.
Mechanism of Action
The mechanism of action of Copper(II)neodecanoate,superconductorgrade involves its ability to form stable complexes with various ligands. The compound undergoes thermal decomposition to produce metal oxides and carbonates, which are essential intermediates in the formation of superconducting materials. The process involves:
- Low-temperature decomposition in an oxygen-poor atmosphere.
- High-temperature annealing in an oxygen-rich atmosphere.
- Slow cooling to produce uniform superconducting films .
Comparison with Similar Compounds
- Copper(II) acetate
- Copper(II) benzoate
- Copper(II) benzoylacetonate
Comparison:
Copper(II) acetate: Similar in terms of copper content but differs in ligand structure, leading to different solubility and reactivity.
Copper(II) benzoate: Has aromatic ligands, making it more stable under certain conditions.
Copper(II) benzoylacetonate: Used in similar applications but has different thermal properties and decomposition behavior.
Copper(II)neodecanoate,superconductorgrade stands out due to its unique ligand structure, which provides specific advantages in the synthesis of superconducting materials and other advanced applications.
Properties
Molecular Formula |
C20H40CuO4 |
|---|---|
Molecular Weight |
408.1 g/mol |
IUPAC Name |
copper;2,2-dimethyloctanoic acid |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12); |
InChI Key |
NSKSOOGLNICUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
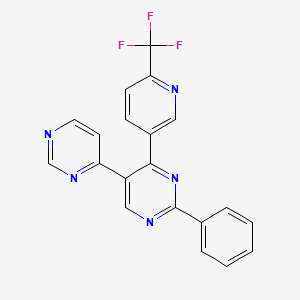
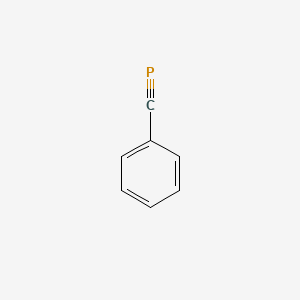
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

